molecular formula C22H20N2O2 B1512785 2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 76079-45-3

2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B1512785
CAS RN: 76079-45-3
M. Wt: 344.4 g/mol
InChI Key: SXKBQLZMICXHNV-UHFFFAOYSA-N
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Description

  • Melting Point : 191-193°C (literature value)

Scientific Research Applications

Synthesis and Ionic Transport Properties

N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide has been utilized in the synthesis of sulfonated ring-opened polynorbornene-based copolymers. These copolymers demonstrate significant potential in ionic separation applications due to their high permselectivity to protons and sodium ions at moderately low concentrations (Santiago et al., 2011).

Gas Transport Properties

Research on polynorbornene dicarboximides, which includes N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide derivatives, has shown their effectiveness in gas transport. These materials have been used to create membranes for the transport of gases like hydrogen, oxygen, nitrogen, and carbon dioxide (Contreras et al., 2002).

Ring-Opening Metathesis Polymerization

The chemical has been integral in the synthesis and ring-opening metathesis polymerization (ROMP) of various polynorbornene dicarboximides. These polymers demonstrate high thermal stability and are suitable for various applications, including in the polymer industry (Vargas et al., 2007).

Heavy Metal Adsorption from Aqueous Solution

Thiol-functionalized polynorbornene dicarboximides, including derivatives of N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide, have been synthesized for heavy metal adsorption from aqueous solutions. These polymers show high efficiency in removing heavy metals like lead, cadmium, and nickel, making them valuable for environmental remediation (Onchi et al., 2022).

Electromotive Force Studies

Studies involving electromotive forces (emf) of concentration cells with sulfonated membranes made from copolymers containing N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide derivatives have indicated that these membranes can be considered for ionic separation applications, highlighting their potential in electrochemical applications (Santiago et al., 2011).

properties

IUPAC Name

4-[4-[(4-aminophenyl)methyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c23-17-7-1-13(2-8-17)11-14-3-9-18(10-4-14)24-21(25)19-15-5-6-16(12-15)20(19)22(24)26/h1-10,15-16,19-20H,11-12,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBQLZMICXHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)CC5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(4-(4-Aminobenzyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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